

# Technical Support Center: ENA-78 ELISA Kit

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## Compound of Interest

Compound Name: ENA-78

Cat. No.: B1178700

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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low signal issues with their **ENA-78** (CXCL5) ELISA experiments.

## Frequently Asked Questions (FAQs)

Q1: What are the most common causes of a weak or no signal in an **ENA-78** ELISA?

A weak or absent signal in an ELISA can stem from several factors throughout the experimental workflow.<sup>[1][2][3]</sup> Common culprits include problems with reagent preparation or storage, suboptimal incubation times or temperatures, inadequate washing, or issues with the plate reader settings.<sup>[4][5][6]</sup> It is also possible that the concentration of **ENA-78** in the samples is below the detection limit of the assay.<sup>[3][6]</sup>

Q2: How can I be sure my reagents are working correctly?

To ensure your reagents are active, it is crucial to follow the storage instructions provided with the kit, typically 2-8°C for most components.<sup>[7]</sup> Avoid repeated freeze-thaw cycles of antibodies and standards.<sup>[2][8]</sup> You can test the activity of the enzyme conjugate (e.g., HRP) by directly adding it to the substrate solution; a rapid color change should occur.<sup>[9]</sup> Always prepare fresh dilutions of reagents for each experiment.<sup>[2][10]</sup>

Q3: What is the expected standard curve range for an **ENA-78** ELISA?

The standard curve range can vary between different **ENA-78** ELISA kits. However, a typical quantitative range might be between 10 pg/mL and 18,000 pg/mL.<sup>[11][12]</sup> Another kit specifies

a measurement range of 47 pg/mL to 3000 pg/mL.[13] Always refer to the kit-specific manual for the exact standard curve concentrations.

Q4: Can the sample type affect the results of my **ENA-78** ELISA?

Yes, the sample matrix can influence the assay. **ENA-78** ELISA kits are often optimized for use with serum, plasma, and cell culture supernatants.[11][12][14] It is important to use the recommended diluent for your specific sample type as specified in the kit protocol.[8] For instance, one kit suggests using Assay Diluent A for serum and plasma and Assay Diluent B for cell culture supernatants.[8] Samples with high levels of particulate matter should be centrifuged or filtered before analysis.[8]

## Detailed Troubleshooting Guide

This guide provides a step-by-step approach to identifying and resolving common issues leading to low signal in your **ENA-78** ELISA.

### **Problem 1: The entire plate, including standards and samples, shows very low or no signal.**

This issue often points to a systemic problem with a key reagent or a procedural step.

Possible Cause & Solution

Possible Cause	Suggested Solution
Omission or incorrect order of a key reagent.	Carefully review the protocol to ensure all reagents (capture antibody, blocking buffer, standard/sample, detection antibody, enzyme conjugate, substrate) were added in the correct sequence. <a href="#">[3]</a> <a href="#">[7]</a> <a href="#">[15]</a>
Expired or improperly stored reagents.	Check the expiration dates on all kit components. <a href="#">[7]</a> Ensure that all reagents have been stored at the recommended temperatures. <a href="#">[4]</a> <a href="#">[7]</a> Avoid using reagents that have been repeatedly freeze-thawed. <a href="#">[2]</a> <a href="#">[8]</a>
Inactive enzyme conjugate or substrate.	Test the activity of the enzyme conjugate by adding a small amount to the substrate; a color change should be observed. <a href="#">[9]</a> Ensure the substrate solution is fresh and has not been exposed to light or metal ion contamination. <a href="#">[2]</a> <a href="#">[16]</a>
Incorrect plate reader settings.	Verify that the correct wavelength is being used for absorbance reading (e.g., 450 nm for TMB substrate after adding stop solution). <a href="#">[8]</a> <a href="#">[15]</a>
Use of an enzyme inhibitor.	Ensure that buffers, particularly the wash buffer, do not contain inhibitors for the enzyme used (e.g., sodium azide inhibits HRP). <a href="#">[15]</a>

## Problem 2: The standard curve looks good, but the samples show a low signal.

This scenario suggests that the issue may be related to the samples themselves or the sample handling procedure.

### Possible Cause & Solution

Possible Cause	Suggested Solution
ENA-78 concentration in the sample is below the detection limit.	Try concentrating the sample, if possible, or use a more sensitive ELISA kit. You can also try decreasing the sample dilution factor.[3][6]
Improper sample collection or storage.	Samples should be collected in pyrogen/endotoxin-free tubes and frozen if not tested immediately to avoid degradation of the analyte.[8] Avoid multiple freeze-thaw cycles.[8]
Incorrect sample dilution.	The kit manual should provide recommended dilution factors for different sample types (e.g., 2 to 10-fold for serum and plasma).[8] It is recommended to perform a serial dilution of your sample to find the optimal concentration within the assay's detection range.[3]
Matrix effects.	The sample matrix may contain interfering substances.[17] Spiking a sample with a known amount of the ENA-78 standard can help determine if there is interference.[3]

## Problem 3: The signal is weak across the entire plate, but present.

A generally weak signal can often be boosted by optimizing certain steps in the protocol.

Possible Cause & Solution

Possible Cause	Suggested Solution
Suboptimal incubation times or temperatures.	Ensure all incubation steps are performed for the recommended duration and at the specified temperature.[10][18] Increasing the incubation time (e.g., overnight at 4°C for antibody steps) can sometimes enhance the signal.[3][17]
Insufficient antibody concentrations.	If you are developing your own assay or using an antibody pair kit, you may need to titrate the capture and detection antibodies to find the optimal concentrations.[3][19][20]
Inadequate washing.	While insufficient washing is often associated with high background, overly aggressive washing can also lead to a low signal by removing bound antibodies or antigen.[2][5] Ensure the washing procedure is performed as recommended in the protocol.
Wells dried out during the procedure.	It is important to keep the plate covered with a plate sealer during incubation steps to prevent the wells from drying out.[1][6][7]

## Quantitative Data Summary

Parameter	Typical Value/Range	Source
ENA-78 Standard Curve Range	10 pg/mL - 18,000 pg/mL	[11][12]
47 pg/mL - 3000 pg/mL	[13]	
Sample Dilution (Serum/Plasma)	2 to 10-fold	[8]
Incubation Time (Sample)	2.5 hours at RT or Overnight at 4°C	[14]
Incubation Time (Detection Antibody)	1 hour at RT	[14]
Incubation Time (Streptavidin-HRP)	45 minutes at RT	[8][14]
Incubation Time (Substrate)	30 minutes at RT	[8][14]
Absorbance Reading Wavelength	450 nm	[8]

## Experimental Protocol: ENA-78 Sandwich ELISA

This protocol is a generalized procedure based on common sandwich ELISA principles. Always refer to the specific manual provided with your **ENA-78** ELISA kit.

- **Reagent Preparation:** Prepare all reagents, including wash buffer, standards, and samples, according to the kit instructions. Allow all reagents to reach room temperature before use.[4]  
[7]
- **Add Standards and Samples:** Add 100 µL of each standard and sample to the appropriate wells of the pre-coated microplate.
- **Incubate:** Cover the plate with an adhesive sealer and incubate for 2.5 hours at room temperature or overnight at 4°C.[14]

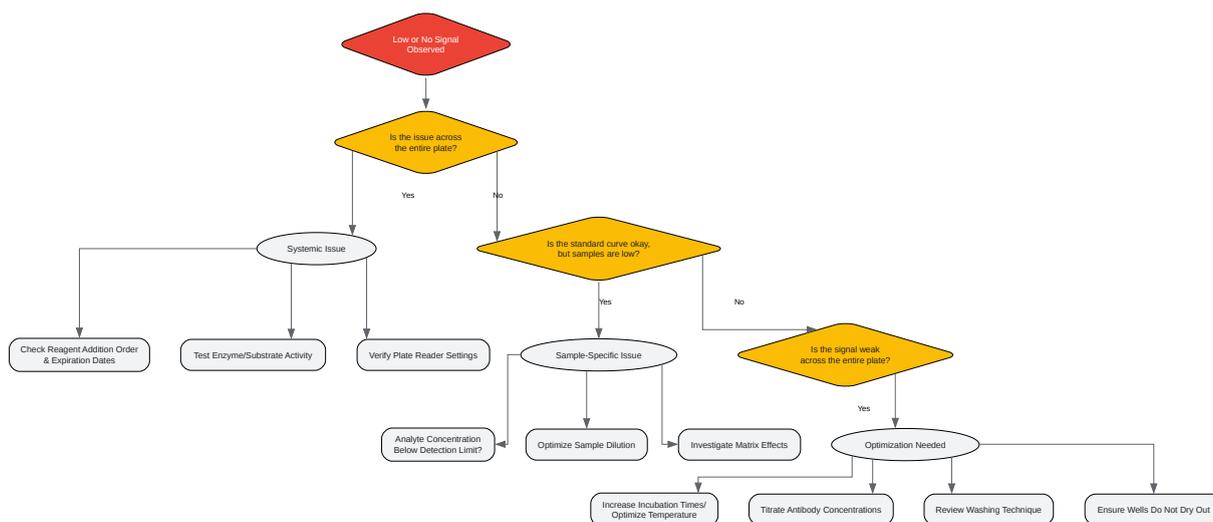
- Wash: Aspirate the contents of the wells and wash each well three to four times with 1X Wash Buffer. After the final wash, invert the plate and tap it firmly on absorbent paper to remove any remaining buffer.
- Add Detection Antibody: Add 100  $\mu$ L of the biotinylated detection antibody solution to each well.
- Incubate: Cover the plate and incubate for 1 hour at room temperature.[14]
- Wash: Repeat the wash step as described in step 4.
- Add Streptavidin-HRP: Add 100  $\mu$ L of the prepared Streptavidin-HRP solution to each well.
- Incubate: Cover the plate and incubate for 45 minutes at room temperature.[8][14]
- Wash: Repeat the wash step as described in step 4.
- Add Substrate: Add 100  $\mu$ L of TMB Substrate to each well.
- Incubate for Color Development: Incubate the plate for 30 minutes at room temperature in the dark.[8][14]
- Add Stop Solution: Add 50  $\mu$ L of Stop Solution to each well. The color in the wells should change from blue to yellow.
- Read Absorbance: Read the absorbance of each well at 450 nm within 30 minutes of adding the Stop Solution.[8]
- Data Analysis: Generate a standard curve by plotting the mean absorbance for each standard concentration on the y-axis against the concentration on the x-axis. Use this curve to determine the concentration of **ENA-78** in the samples.

## Visualizations



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Caption: A typical workflow for a sandwich **ENA-78** ELISA experiment.



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